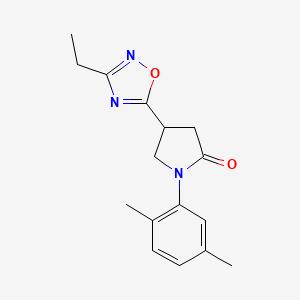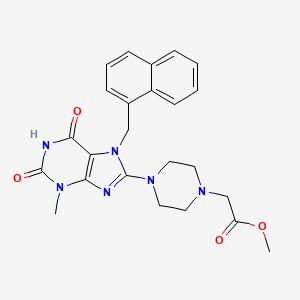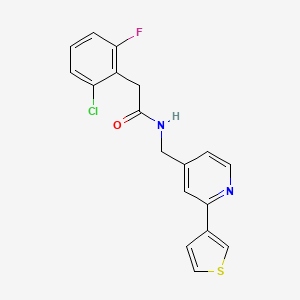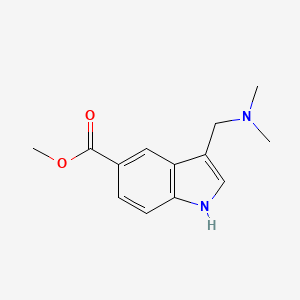
methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the dimethylamino group and carboxylate ester group could confer unique properties to this compound, influencing its reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic indole ring, the polar carboxylate ester group, and the polar dimethylamino group. These groups could participate in various intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the polar functional groups. It could potentially undergo reactions such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the carboxylate ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylate ester and dimethylamino groups could increase its solubility in polar solvents, while the aromatic indole ring could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis of Pyrimidoindole Derivatives
Methyl 3-amino-1H-indole-2-carboxylates are used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are formed through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to compounds such as 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009).
Development of Meridianin Analogues
Methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate is utilized in creating polycyclic meridianin analogues with uracil structural units. These analogues are formed by treating the compound with various (thio)ureas, leading to high yields of pyrimidine-2,4-diones (Časar et al., 2005).
Inhibition of Dynamin GTPase
Indole derivatives, including those with a tertiary dimethylamino-propyl moiety, are significant for inhibiting dynamin GTPase. Such compounds have shown potential in vitro and in cells for inhibiting clathrin-mediated endocytosis, with specific compounds like indole 24 demonstrating increased potency and selectivity (Gordon et al., 2013).
Synthesis of Heteroarylindoles
Alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, derived from alkyl 3-indoleacetates, are used in synthesizing condensed indolylpyrimidones and indolylpyranones. These compounds are meridianin analogues, representing an important class in medicinal chemistry (Jakše et al., 2004).
New Method for Synthesizing Indole Derivatives
An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves cross-dehydrogenative coupling and functionalization of the α carbon of an iminium from tertiary amines. This novel route utilizes Cu(OAc)2·H2O as a catalyst, representing a significant advancement in indole derivative synthesis (Akbari & Faryabi, 2023).
Synthesis and Structural Evaluation of Substituted Indoles
1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives are synthesized based on Diels-Alder cycloaddition, followed by an acid-catalyzed cyclization. These structures provide significant insights into the hydrogen bonding and molecular interactions of such indole derivatives (Kukuljan et al., 2016).
Theoretical Study of Methyl 1H-Indol-5-Carboxylate
A comprehensive study using density functional theory investigates the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate. This research is pivotal in understanding the intra-molecular delocalization and hydrogen bonding of such compounds (Srivastava et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)8-10-7-14-12-5-4-9(6-11(10)12)13(16)17-3/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWIFIALOGPLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

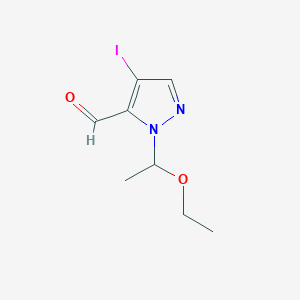
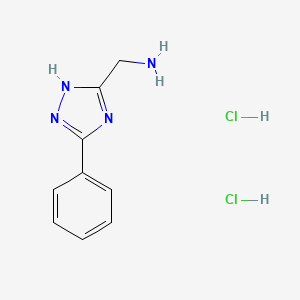
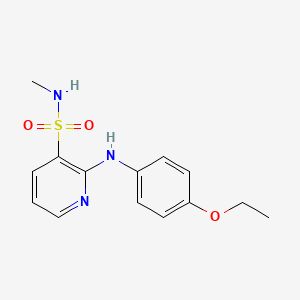
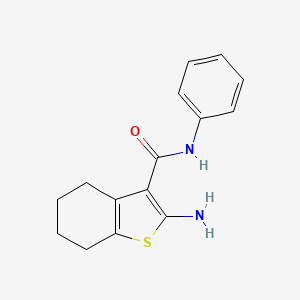
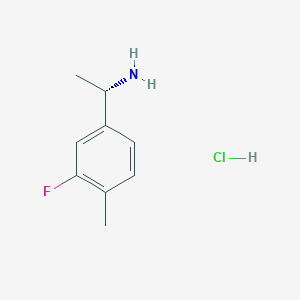
![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)
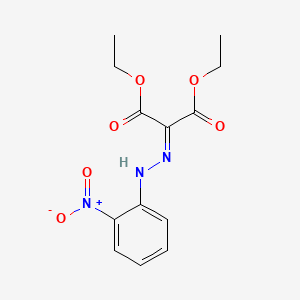
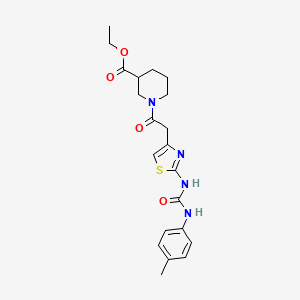
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)
![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)
